molecular formula C20H14ClFN2O4S B3014260 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 922036-04-2

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No.: B3014260
CAS No.: 922036-04-2
M. Wt: 432.85
InChI Key: FCLUEIRTAUUWQM-UHFFFAOYSA-N
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Description

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide ( 922036-04-2) is a chemical compound with a molecular formula of C20H14ClFN2O4S and a molecular weight of 432.9 g/mol . This dibenzooxazepin sulfonamide derivative is designed for research and development applications, particularly in medicinal chemistry and drug discovery. The compound features a complex structure comprising an 8-chloro-11-oxodibenzo[b,f][1,4]oxazepine core, which is functionalized with a 4-fluoro-3-methylbenzenesulfonamide group . This specific structural motif is of significant interest for exploring structure-activity relationships in pharmaceutical research, as it combines a privileged heterocyclic scaffold with a sulfonamide functionality, a group prevalent in many bioactive molecules. The presence of both chlorine and fluorine substituents makes it a valuable intermediate for further chemical modifications and pharmacological studies. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can utilize this compound as a key building block or a reference standard in the synthesis and development of novel bioactive molecules.

Properties

IUPAC Name

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN2O4S/c1-11-8-14(4-5-16(11)22)29(26,27)24-13-3-7-18-15(10-13)20(25)23-17-9-12(21)2-6-19(17)28-18/h2-10,24H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLUEIRTAUUWQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). They play a crucial role in the functioning of the CNS and are implicated in many neuropsychiatric disorders.

Mode of Action

This compound acts as a selective inhibitor of the Dopamine D2 receptor. By binding to these receptors, it prevents dopamine, a neurotransmitter, from attaching to the receptor and triggering a response. This inhibition can alter the neurotransmission of dopamine, leading to changes in the transmission of signals in the brain.

Biological Activity

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structural features suggest a multifaceted biological activity, particularly in neuropharmacology. This article explores its biological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound's chemical formula is C19H12ClFN2O4SC_{19}H_{12}ClFN_2O_4S, with a molecular weight of approximately 418.8 g/mol. The presence of the dibenzo[b,f][1,4]oxazepine core combined with sulfonamide and fluoro substituents enhances its pharmacological profile.

PropertyValue
Molecular FormulaC₁₉H₁₂ClFN₂O₄S
Molecular Weight418.8 g/mol
CAS Number922089-36-9
Structural FeaturesDibenzo[b,f][1,4]oxazepine core, chloro and fluoro groups

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in various signaling pathways. It is hypothesized that the compound may act as a neuroleptic agent , potentially modulating dopamine and serotonin receptor activity, which are critical in the treatment of psychiatric disorders.

Proposed Mechanisms:

  • Receptor Binding : The dibenzo structure allows for selective binding to specific receptor subtypes.
  • Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism, thereby increasing the availability of key neurotransmitters.

Pharmacological Studies

Research indicates that this compound exhibits several biological activities:

  • Antipsychotic Effects : Preliminary studies suggest efficacy in reducing symptoms associated with schizophrenia.
  • Anti-inflammatory Properties : The sulfonamide moiety may confer anti-inflammatory effects by inhibiting certain cytokines.
  • Neuroprotective Effects : Potential to protect neuronal cells under stress conditions.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety of this compound:

Study 1: Neuroleptic Activity

A study assessed the effects of this compound on animal models exhibiting psychotic symptoms. Results indicated a significant reduction in hyperactivity and an increase in social interaction, suggesting potential antipsychotic properties .

Study 2: Inhibition of Pro-inflammatory Cytokines

In vitro studies demonstrated that the compound inhibited the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in activated microglial cells, indicating its potential utility in neuroinflammatory conditions .

Study 3: Receptor Binding Affinity

Research involving radiolabeled ligand binding assays revealed that the compound has a high affinity for both dopamine D2 and serotonin 5HT2A receptors, supporting its classification as a neuroleptic agent .

Scientific Research Applications

Medicinal Chemistry

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide has been investigated for its potential as a neuroleptic agent due to its ability to interact with neurotransmitter receptors.

Table 1: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
N-(8-chloro-11-hydroxy-dibenzo[b,f][1,4]oxazepin)Hydroxy group instead of oxoDifferent receptor affinity
N-(3-chloro-6-oxo-dibenzo[b,f][1,4]oxazepin)Variations in halogen positioningAltered pharmacological profile

Neuroprotective Effects

Research has shown that this compound exhibits neuroprotective properties in animal models. Key findings include:

  • Reduction in neuronal cell death : Indicating potential for treating neurodegenerative diseases.
  • Improvement in cognitive function : Measured through behavioral tests, suggesting efficacy in enhancing mental performance.

Antidepressant-like Activity

Studies utilizing standard behavioral assays (e.g., forced swim test) have reported that the compound may exert rapid antidepressant effects. Observations include:

  • Significant decrease in immobility time : Suggesting enhanced mood and reduced depressive symptoms.

Case Study 1: Neuroprotective Effects

A study focused on the neuroprotective capabilities of the compound demonstrated:

  • Experimental Design : Animal models subjected to neurodegeneration were treated with varying doses of the compound.
  • Results : Significant reduction in markers of neuronal damage was observed.

Case Study 2: Antidepressant-like Activity

Another investigation assessed the antidepressant-like effects through:

  • Methodology : Behavioral assays were conducted post-treatment.
  • Findings : A marked decrease in immobility time indicated potential antidepressant properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with several dibenzo-oxazepine and dibenzo-thiazepine derivatives. Below is a systematic comparison based on substituent variations, molecular properties, and synthesis strategies.

Structural Analogues and Substitution Patterns

Compound Name Substituents (Dibenzo Ring) Sulfonamide/Amide Modifications Molecular Formula Molecular Weight (g/mol) Key Differences Reference
Target Compound 8-Cl, 11-Oxo 4-Fluoro-3-methylbenzenesulfonamide C₁₉H₁₂ClFN₂O₄S 418.8 Reference standard
4-Fluoro-3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide 8-Me, 11-Oxo 4-Fluoro-3-methylbenzenesulfonamide C₂₁H₁₈FN₂O₄S 412.4 8-Methyl instead of 8-Cl; reduced electronegativity
N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide 8-Me, 10-Me, 11-Oxo 4-Fluorobenzenesulfonamide C₂₁H₁₇FN₂O₄S 412.4 Dual methyl groups (8,10) ; simplified sulfonamide (no 3-Me)
N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide 8-Cl, 11-Oxo 2,4-Dimethoxybenzenesulfonamide C₂₁H₁₇ClN₂O₆S 460.9 Methoxy groups enhance polarity but reduce metabolic stability
1-(4-Chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide 8-Me, 10-Me, 11-Oxo 4-Chlorophenylmethanesulfonamide C₂₂H₁₉ClN₂O₄S 442.9 Methanesulfonamide with bulky 4-Cl-Ph group
3,4-Dimethyl-N~1~-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-benzenesulfonamide 10-Me, 11-Oxo 3,4-Dimethylbenzenesulfonamide C₂₂H₂₁N₂O₄S 417.5 Dual methyl groups on sulfonamide ; 10-Me on ring

Key Structural and Functional Insights

Electron-Withdrawing vs. Methoxy groups (e.g., in ) increase hydrophilicity but may reduce blood-brain barrier penetration compared to fluoro/methyl groups .

Steric Effects: 3,4-Dimethylbenzenesulfonamide () introduces steric hindrance, which could limit conformational flexibility or receptor access.

Heterocycle Variations :

  • Dibenzo[b,f][1,4]thiazepine derivatives (e.g., from ) replace the oxazepine oxygen with sulfur , altering electronic properties (e.g., increased polarizability) and possibly modulating receptor subtype selectivity .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the efficient preparation of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide?

  • Methodological Answer :

  • Step 1 : Begin with dibenzo[b,f][1,4]oxazepin-11(10H)-one derivatives as precursors. Introduce the 8-chloro substituent via electrophilic aromatic substitution under controlled chlorination conditions (e.g., using Cl₂/FeCl₃) .
  • Step 2 : Sulfonamide coupling: React the oxazepine intermediate with 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or DMAP) to form the sulfonamide bond. Optimize reaction time and temperature (e.g., 60–80°C, 12–24 hrs) to enhance yield .
  • Step 3 : Purify the product using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (solvent: DCM/hexane). Monitor purity via HPLC (e.g., Chromolith C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify aromatic proton environments (e.g., fluorine-induced shifts at ~110–120 ppm for ¹³C) and sulfonamide NH protons (~10–12 ppm in DMSO-d₆) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (416.5 g/mol) with <2 ppm error .
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the sulfonamide group) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) for this compound?

  • Methodological Answer :

  • Hypothesis Testing : Link discrepancies to assay conditions (e.g., cell line variability, ATP concentrations in kinase assays) .
  • Meta-Analysis : Aggregate data from multiple studies, applying statistical tools (ANOVA, regression) to identify confounding variables .
  • Standardized Protocols : Re-test the compound under controlled conditions (e.g., fixed ATP levels, uniform cell passage numbers) and validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What computational approaches are suitable for elucidating the compound’s mechanism of action?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Focus on the sulfonamide moiety’s role in binding affinity .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50–100 ns trajectories) to assess stability of the chloro-fluoro substituents in hydrophobic pockets .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and electrostatic potential maps to predict bioactivity .

Q. How do the chloro and fluoro substituents influence the compound’s electronic properties and solubility?

  • Methodological Answer :

  • Electron-Withdrawing Effects : Perform DFT calculations (Gaussian 09) to map electron density distribution. The 8-chloro group increases electrophilicity, while the 4-fluoro substituent enhances metabolic stability .
  • Solubility Profiling : Measure logD (octanol/water) via shake-flask method. The sulfonamide group improves aqueous solubility (~2–3 mg/mL at pH 7.4), but the lipophilic aromatic rings reduce it .

Experimental Design & Data Analysis

Q. What factorial design parameters should be prioritized when optimizing reaction conditions for this compound?

  • Methodological Answer :

  • Variables : Temperature (60–100°C), catalyst loading (0.5–2 mol%), and solvent polarity (DMF vs. THF) .
  • Response Surface Methodology (RSM) : Use a central composite design to model interactions between variables and maximize yield .
  • Process Control : Implement PAT (Process Analytical Technology) tools like in-line FTIR to monitor reaction progress in real time .

Q. How can researchers validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acid (0.1M HCl), base (0.1M NaOH), and oxidative (H₂O₂) conditions at 37°C. Analyze degradation products via LC-MS/MS .
  • Plasma Stability Assay : Incubate with human plasma (1–24 hrs) and quantify parent compound loss using UPLC-PDA .

Theoretical Frameworks

Q. Which conceptual frameworks guide the study of this compound’s biological targets?

  • Methodological Answer :

  • Kinase Inhibition Theory : Align with ATP-competitive inhibitor models, where the sulfonamide group mimics adenine interactions .
  • Lipinski’s Rule of Five : Assess drug-likeness (MW <500, LogP <5) to prioritize lead optimization .

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